molecular formula C18H16F3N3O3S B3036935 [1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate CAS No. 400086-70-6

[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate

Cat. No. B3036935
CAS RN: 400086-70-6
M. Wt: 411.4 g/mol
InChI Key: OYYFTKZGKOHMHP-UHFFFAOYSA-N
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Description

“[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate” is a versatile chemical compound used in diverse scientific research fields due to its unique properties and potential applications. It consists of a pyrazole moiety embedded with two phenyl rings .


Synthesis Analysis

The synthesis of this compound involves the use of derivatives embedded with electron-donating and electron-withdrawing groups . The structure of the compounds is characterized by IR, 1H NMR spectroscopic methods, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole system with two phenyl rings and a trifluoromethyl group . The structure is further characterized by the presence of a sulfonamide group.


Chemical Reactions Analysis

The structure-activity relationship (SAR) study reveals that the derivatives embedded with electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity compared to the standard .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .

Scientific Research Applications

Synthesis and Characterization

  • A study by Yalazan et al. (2019) focused on synthesizing and characterizing new compounds related to [1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate. This involved exploring the photochemical properties of zinc(II) and magnesium(II) phthalocyanines containing similar pyrazol units, indicating potential applications in photochemistry and materials science (Yalazan et al., 2019).

Antimicrobial Evaluation

  • Chundawat et al. (2016) reported the strategic synthesis of compounds featuring 1,5-diphenylpyrazol-4-yl units and evaluated their in vitro antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Chundawat et al., 2016).

Antiviral Activity

  • Tantawy et al. (2012) synthesized a series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives and evaluated their in vitro antiviral activity against herpes simplex virus. This suggests potential applications in antiviral drug development (Tantawy et al., 2012).

Antioxidant and Antimicrobial Activity

  • Bonacorso et al. (2015) described the synthesis of novel pyridines containing 1H-pyrazol-1-yl units, similar in structure to the compound . These compounds showed significant antioxidant activity and antimicrobial effects against various fungi and yeasts, indicating potential applications in pharmaceuticals (Bonacorso et al., 2015).

Catalytic Applications

  • Yang et al. (2012) investigated multidentate nitrogen ligands similar to [1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate for their use in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This suggests potential applications in catalysis and organic synthesis (Yang et al., 2012).

Electrochemical Synthesis

  • Zandi et al. (2021) explored the electrocatalyzed N–N coupling and ring cleavage reaction of pyrazoles, leading to the synthesis of new heterocyclic compounds. This research indicates potential uses in electro-organic synthesis (Zandi et al., 2021).

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear from the available literature, it is known that similar pyrazole derivatives have shown a broad range of biological activities, including cytotoxic efficiency .

Future Directions

The future directions for this compound could involve further exploration of its biological effects, particularly its cytotoxic activity . Additionally, its unique structure makes it a potential candidate for the development of new drugs.

properties

IUPAC Name

[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S/c1-23(2)28(25,26)27-16-15(13-9-5-3-6-10-13)24(14-11-7-4-8-12-14)22-17(16)18(19,20)21/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYFTKZGKOHMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(N(N=C1C(F)(F)F)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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